methyl 2-(4-bromo-2,5-dimethoxyphenyl)acetate
Description
Methyl 2-(4-bromo-2,5-dimethoxyphenyl)acetate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a bromine atom and two methoxy groups attached to a phenyl ring, which is further connected to an acetate group
Properties
CAS No. |
2168904-88-7 |
|---|---|
Molecular Formula |
C11H13BrO4 |
Molecular Weight |
289.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(4-bromo-2,5-dimethoxyphenyl)acetate typically involves the bromination of 2,5-dimethoxyphenylacetic acid followed by esterification. The bromination is usually carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
The esterification step involves the reaction of the brominated product with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically conducted under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-bromo-2,5-dimethoxyphenyl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of substituted phenylacetates.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
Methyl 2-(4-bromo-2,5-dimethoxyphenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-(4-bromo-2,5-dimethoxyphenyl)acetate involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy groups play a crucial role in its reactivity and binding affinity to biological molecules. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert their effects on cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(2-bromo-4,5-dimethoxyphenyl)acetate
- Methyl 2-(4-bromo-3-fluorophenyl)acetate
- Methyl 2-(4-(2-bromoethyl)phenyl)acetate
Uniqueness
Methyl 2-(4-bromo-2,5-dimethoxyphenyl)acetate is unique due to the specific positioning of the bromine atom and methoxy groups on the phenyl ring, which influences its chemical reactivity and biological activity. This structural arrangement can lead to distinct interactions with enzymes and receptors, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
